molecular formula C8H15Cl2N3 B13470299 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

Cat. No.: B13470299
M. Wt: 224.13 g/mol
InChI Key: OSDMKFLGCWRVFQ-XCUBXKJBSA-N
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Description

1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chiral organic compound characterized by an imidazole core substituted with a methyl group at the 1-position and a (2R)-pyrrolidine moiety at the 5-position. Its molecular formula is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments. The stereochemistry at the pyrrolidine ring (2R configuration) is critical for its biological interactions, particularly in receptor-binding applications. It is cataloged under CAS number EN300-37113910 and is commercially available for research purposes .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1-methyl-5-[(2R)-pyrrolidin-2-yl]imidazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

OSDMKFLGCWRVFQ-XCUBXKJBSA-N

Isomeric SMILES

CN1C=NC=C1[C@H]2CCCN2.Cl.Cl

Canonical SMILES

CN1C=NC=C1C2CCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities. It is also used in the development of new drugs and as a research tool in various biochemical assays .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The exact molecular targets and pathways involved vary based on the specific application and research focus .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related heterocyclic molecules with imidazole, pyrrolidine, or piperidine frameworks. Key differences include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Salt Form
1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Imidazole core, (2R)-pyrrolidine substituent, methyl group at N1 Dihydrochloride
rac-(1R,2S,5S)-2-[4-(Trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride C₁₂H₁₃ClF₃NO 279.69 Bicyclo[3.1.0]hexane scaffold, trifluoromethoxy phenyl group, racemic mixture Monohydrochloride
4-[(3R)-Piperidine-3-carbonyl]morpholine C₁₀H₁₉ClN₂O₂ 234.73 Morpholine ring fused with piperidine, carbonyl linkage Monohydrochloride
(2R)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride C₆H₁₃Cl₂N₃O 214.09 Imidazole-5-yl group, amino-propanol chain, (2R) stereochemistry Dihydrochloride
2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride C₁₈H₂₀ClN₅O 357.83 Pyridoindole scaffold, methylimidazole substituent Monohydrochloride

Key Observations :

  • Stereochemistry: The (2R)-pyrrolidine configuration is shared with (2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol dihydrochloride , suggesting both compounds may interact with chiral biological targets (e.g., enzymes or receptors).
  • Heterocyclic Core : Unlike bicyclohexane or pyridoindole derivatives , the target compound’s imidazole-pyrrolidine hybrid offers a balance of rigidity and flexibility, favoring binding to medium-sized active sites.
Stability and Reactivity
  • The dihydrochloride form of the target compound reduces hygroscopicity compared to free bases, a feature critical for long-term storage .
  • The absence of nitro groups (cf. nitroimidazole derivatives in ) minimizes photodegradation risks, enhancing shelf life.

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